molecular formula C15H23NO B1207559 Meptazinol CAS No. 54340-58-8

Meptazinol

Cat. No.: B1207559
CAS No.: 54340-58-8
M. Wt: 233.35 g/mol
InChI Key: JLICHNCFTLFZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meptazinol is an opioid analgesic developed by Wyeth in the 1970s. It is primarily used to treat moderate to severe pain, especially in obstetrics (childbirth). This compound is a 3-phenylazepane derivative, which distinguishes it from other phenazepanes like ethoheptazine and proheptazine that are 4-phenylazepanes .

Scientific Research Applications

Meptazinol has several scientific research applications:

Mechanism of Action

Target of Action

Meptazinol primarily targets the mu-1 opioid receptor . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. The mu opioid receptors are the primary therapeutic target for analgesics .

Mode of Action

This compound is a mixed agonist/antagonist at the opioid receptors . As an agonist, it binds to the opioid receptors in the brain and spinal cord, mimicking the action of endorphins (natural painkillers produced in the body), thus decreasing the perception of pain . As an antagonist, it blocks the receptor and prevents the binding of other opioids, reducing the risk of dependence and abuse .

Biochemical Pathways

It’s known that this compound, like other opioids, influences thepain signaling pathways in the central nervous system . It also has been suggested to have an impact on the Nrf2/Antioxidant Enzyme Pathway , which plays a crucial role in cellular defense against oxidative stress .

Pharmacokinetics

After oral administration, this compound is rapidly absorbed, with peak drug concentrations reached between 0.5 to 3 hours . The elimination half-life is approximately 3.39 hours after a single dose and 4.97 hours after multiple doses . The systemic bioavailability is relatively low, ranging from 1.9 to 18.5% . The drug is rapidly metabolized, mainly to the glucuronide conjugate of the parent drug , and excreted chiefly via the urine .

Result of Action

The primary result of this compound’s action is analgesia , or pain relief . It achieves this by decreasing the perception of pain through its agonistic action on the mu-1 opioid receptor . Its antagonistic activity reduces the risk of dependence and abuse, making it safer than full mu agonists like morphine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. This compound may increase the central nervous system depressant activities of certain drugs . Furthermore, individual factors such as age, health status, and genetic makeup can also influence the drug’s action and efficacy .

Safety and Hazards

The most common side effects associated with Meptazinol administration are gastrointestinal effects such as nausea and vomiting . Drowsiness and dizziness may also be a frequent problem . The safety data sheet advises to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash face, hands and any exposed skin thoroughly after handling .

Future Directions

While Meptazinol has been recognized and recommended as a mixed agonist-antagonist opioid , its analgesic mechanism remains unclear . Further investigation is needed to fully understand its effectiveness in preoperative use and as a component of anaesthesia .

Biochemical Analysis

Biochemical Properties

Meptazinol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a partial agonist at the μ-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation. The interaction of this compound with the μ-opioid receptor leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release, thereby reducing pain perception .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to opioid receptors in the brain and spinal cord, this compound decreases the perception of pain and alters the emotional response to pain. It also affects cell signaling pathways by inhibiting the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. Additionally, this compound can modulate gene expression by influencing the transcription of genes involved in pain and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the μ-opioid receptor, where it acts as a partial agonist. This binding leads to the activation of G-proteins, which in turn inhibit adenylate cyclase activity. The inhibition of adenylate cyclase results in decreased cAMP levels, leading to the closure of voltage-gated calcium channels and the opening of potassium channels. These changes result in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, thereby diminishing pain signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a rapid onset of action, with peak analgesic effects occurring within 30 to 60 minutes. The duration of action is relatively short, lasting about 3 to 4 hours. This compound is rapidly metabolized to its glucuronide conjugate and excreted in the urine. Long-term studies have shown that this compound does not lead to significant respiratory depression or hypercapnia, making it a safer option for postoperative pain management .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound exhibits dose-dependent analgesic effects, with higher doses providing greater pain relief. At high doses, this compound can cause adverse effects such as vomiting and gastrointestinal disturbances. The narcotic antagonist properties of this compound have been demonstrated in various animal models, including the appearance of withdrawal symptoms in morphine-dependent monkeys .

Metabolic Pathways

This compound is primarily metabolized in the liver through glucuronidation. The major metabolic pathway involves the conjugation of this compound with glucuronic acid to form a glucuronide conjugate, which is then excreted in the urine. This rapid metabolism contributes to the short duration of action of this compound. The involvement of liver enzymes such as UDP-glucuronosyltransferase in the metabolism of this compound is crucial for its biotransformation and elimination .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. This compound’s ability to cross the blood-brain barrier allows it to exert its analgesic effects on the central nervous system. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it exerts its analgesic effects by binding to opioid receptors on neuronal membranes. This compound’s localization to specific compartments within neurons, such as synaptic vesicles and the plasma membrane, is essential for its function. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to its target sites within cells .

Preparation Methods

The synthesis of Meptazinol involves several steps, starting with m-bromoacetophenone as a substrate. The process includes carboxylation, amidation, self-cyclization, alkylation, and keto-carbonyl reduction . Industrial production methods are not extensively detailed in the literature, but the synthetic route generally follows these steps under controlled conditions to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Meptazinol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of this compound to its corresponding N-oxide derivative.

    Reduction: Reduction reactions can convert this compound to its secondary amine form.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Meptazinol is unique among opioid analgesics due to its mixed agonist/antagonist activity. Similar compounds include:

    Morphine: A full μ-opioid receptor agonist with a higher risk of dependence and abuse.

    Pentazocine: Another mixed agonist/antagonist opioid with similar analgesic properties but different side effect profiles.

    Pethidine (Meperidine): An opioid analgesic with a faster onset of action but higher potential for dependence.

This compound’s lower risk of respiratory depression and dependence makes it a safer alternative for pain management .

Properties

IUPAC Name

3-(3-ethyl-1-methylazepan-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLICHNCFTLFZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59263-76-2 (hydrochloride)
Record name Meptazinol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048543
Record name Meptazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54340-58-8
Record name Meptazinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54340-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meptazinol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meptazinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meptazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meptazinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPTAZINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Y7S5JKZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 3-ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (1.5 g) in dry tetrahydrofuran was added to a stirred suspension of aluminium lithium hydride (0.48 g) and heated under reflux for 5 hours. The reaction mixture was cooled and decomposed by the addition of water and the precipitate filtered. The precipitate was washed with tetrahydrofuran and the combined filtrate and washings evaporated to a solid. The solid was dissolved in water and ammonium chloride added. The precipitated oil was extracted with dichloromethane, dried over anhydrous magnesium sulphate and evaporated to leave a solid which was recrystallised from acetonitrile to give 0.91 g of the title compound, m.p. 127.5°-133° C., identical with material prepared by an alternative route described in U.K. Pat. No. 1,285,025.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meptazinol
Reactant of Route 2
Meptazinol
Reactant of Route 3
Meptazinol
Reactant of Route 4
Meptazinol
Reactant of Route 5
Meptazinol
Reactant of Route 6
Meptazinol
Customer
Q & A

Q1: What is the primary mechanism of action of meptazinol?

A1: this compound exhibits its analgesic effects primarily through its interaction with opioid receptors, specifically the mu-1 subtype. [] This interaction triggers a cascade of downstream effects, ultimately leading to pain relief.

Q2: Does this compound possess any other mechanisms of action besides opioid receptor agonism?

A2: Yes, research suggests that this compound may also exert analgesic effects through a cholinergic component. [, , ] This involves the inhibition of cholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to increased acetylcholine levels and potential analgesic effects. []

Q3: How does this compound's action compare to other opioid analgesics like morphine?

A3: While this compound acts on opioid receptors like morphine, it is considered a partial agonist, meaning it elicits a weaker response compared to full agonists like morphine. [] Additionally, this compound demonstrates a lower respiratory depressant effect than morphine. [, ]

Q4: Does this compound possess any antagonistic activity at opioid receptors?

A4: Interestingly, while primarily an agonist, studies have revealed that this compound can act as a functional antagonist, particularly in the guinea-pig ileum and mouse vas deferens models. [] This suggests a complex interaction with opioid receptors, potentially contributing to its unique pharmacological profile.

Q5: How does the stereochemistry of this compound influence its activity?

A5: The two enantiomers of this compound, (+) and (-)-meptazinol, exhibit different pharmacological profiles. For instance, (+)-meptazinol has been associated with hyperalgesia and detrimental effects in hemorrhagic shock models, while (-)-meptazinol displayed beneficial effects in the same models. [, ] This emphasizes the importance of stereochemistry in determining this compound's activity.

Q6: Can the analgesic effects of this compound be reversed?

A6: Research indicates that the analgesic effects of this compound can be reversed by the opioid antagonist naloxone, supporting its primary mechanism of action involving opioid receptors. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C15H23NO2, and its molecular weight is 249.35 g/mol.

Q8: Is there any information available on the material compatibility and stability of this compound?

A8: While the provided research focuses primarily on the pharmacological aspects of this compound, information regarding its material compatibility and stability under various conditions would require further investigation.

Q9: What is the half-life of this compound?

A9: The elimination half-life of this compound has been reported to be around 3.4 hours. []

Q10: How does liver disease affect the pharmacokinetics of this compound?

A10: Studies have shown that patients with cirrhosis exhibit enhanced oral bioavailability of this compound, likely due to impaired first-pass metabolism. [] This highlights the importance of considering liver function when administering this compound.

Q11: What animal models have been employed to study the analgesic effects of this compound?

A11: Researchers have utilized various animal models to investigate the analgesic properties of this compound, including the mouse writhing test, rat tail-flick assay, and carrageenan-induced thermal hyperalgesia in rats. [, ] These models provide insights into the compound's efficacy in different pain states.

Q12: Has this compound been evaluated in clinical trials for pain management?

A12: Yes, several clinical trials have assessed the efficacy of this compound for various pain conditions. For instance, this compound has been studied for postoperative pain management after procedures such as total abdominal hysterectomy and major abdominal surgery. [, ]

Q13: What are the reported clinical effects of this compound compared to other analgesics?

A13: In clinical trials, this compound demonstrated comparable analgesic efficacy to other opioids such as morphine, pentazocine, and pethidine. [, , , , ]

Q14: Are there any reported side effects associated with this compound administration?

A14: While a comprehensive discussion of side effects is outside the scope of this scientific overview, it's important to acknowledge that clinical trials have reported side effects associated with this compound, including nausea and vomiting. [, , , , ]

Q15: What is known about the toxicity profile of this compound?

A15: While the provided research offers valuable information on this compound's pharmacology, a thorough evaluation of its toxicological profile would require further investigation and access to comprehensive safety data.

Q16: Has this compound been explored for applications beyond analgesia?

A16: Interestingly, research suggests that this compound might possess antiarrhythmic properties, potentially due to its effects on cardiac muscle action potentials. []

Q17: Have any derivatives of this compound been investigated?

A17: Yes, researchers have explored the synthesis and evaluation of this compound derivatives, such as bis-(-)-nor-meptazinol derivatives, which have shown potential as acetylcholinesterase inhibitors. [, ] This highlights the potential for developing novel therapeutics based on the this compound scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.